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5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Apoptosis Detection TUNEL Assay DNA Strand Break Labeling

Standardizing on BrdUTP eliminates the sensitivity gaps that compromise apoptosis and proliferation assays when generic dUTP analogs are substituted. In head-to-head TUNEL comparisons, BrdUTP delivers 4-fold stronger labeling than biotin-dUTP and >8-fold stronger signal than direct fluorochrome conjugates, enabling earlier and more reliable detection of DNA fragmentation. • 4× higher TUNEL signal vs. biotin-dUTP; >8× vs. fluorochrome-dUTP conjugates • Preferred substrate of DNA polymerase γ over natural dTTP-ideal for mitochondrial DNA synthesis tracing • Equivalent incorporation efficiency to dTTP in semiconservative replication ensures stoichiometric labeling These performance advantages translate directly into reduced false-negative rates in toxicological screening and higher specific activity in nascent DNA labeling workflows.

Molecular Formula C9H14BrN2O14P3
Molecular Weight 547.04 g/mol
CAS No. 18736-53-3
Cat. No. B099897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
CAS18736-53-3
Synonyms5-bromodeoxyuridine triphosphate
BrdUTP
bromodeoxyuridine triphosphate
Molecular FormulaC9H14BrN2O14P3
Molecular Weight547.04 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyBLQCQNFLEGAHPA-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP) – A Validated Nucleotide Analog for DNA Labeling and Polymerase Substrate Selection


5-Bromo-2′-deoxyuridine 5′-triphosphate (BrdUTP) is a halogenated pyrimidine nucleoside triphosphate that serves as a thymidine analog capable of substituting for dTTP during DNA synthesis by a wide range of DNA polymerases and terminal deoxynucleotidyl transferase (TdT) [1]. Its primary utility in research settings rests on its dual functionality: it is both an effective substrate for enzymes requiring deoxynucleoside triphosphates and, once incorporated, a hapten that can be detected with high specificity by anti-bromodeoxyuridine antibodies [2]. This combination of enzymatic compatibility and immunochemical detectability establishes BrdUTP as a core reagent in TUNEL apoptosis assays, cell proliferation measurements, and in vitro DNA labeling protocols [3].

Why Generic Nucleotide Substitution Fails: Performance Variability of BrdUTP vs. Other Modified dUTPs in Critical Labeling Workflows


Assuming that any modified dUTP can be interchanged with equivalent performance is a procurement risk that is directly contradicted by quantitative evidence. In the widely used TUNEL assay, the magnitude of detectable signal varies drastically depending on the hapten or fluorophore conjugated to the nucleotide: direct head-to-head measurements demonstrate that BrdUTP provides labeling intensities that are 4-fold higher than biotin-dUTP, 2-fold higher than digoxigenin-dUTP, and over 8-fold higher than direct fluorochrome-conjugated dUTPs [1]. Furthermore, enzyme preference also diverges; while BrdUTP and the closely related iodinated analog IdUTP are utilized with equal efficiency during semiconservative mammalian DNA replication in vitro, DNA polymerase gamma preferentially selects BrdUTP over natural dTTP in competition experiments, a selectivity not shared by all polymerases [2][3]. These differences are not merely academic; they translate directly into assay sensitivity, signal-to-noise ratios, and ultimately the reliability of experimental outcomes, making generic substitution a demonstrably suboptimal strategy.

BrdUTP Quantitative Differentiation Evidence: Direct Comparator Data for Informed Scientific Procurement


Superior TUNEL Labeling Intensity: BrdUTP Outperforms Biotin-, Digoxigenin-, and Fluorochrome-dUTP

In a systematically controlled TUNEL assay comparison, the use of BrdUTP followed by indirect immunocytochemical detection generated a labeling signal that was 4 times more intense than that produced by biotin-conjugated dUTP, 2 times more intense than that produced by digoxigenin-conjugated dUTP, and more than 8 times stronger than the signal from direct labeling with fluorochrome-conjugated dUTPs such as fluorescein- or BODIPY-dUTP [1]. This provides a clear, quantitative basis for selecting BrdUTP over bulkier modified nucleotides when assay sensitivity is the primary performance metric.

Apoptosis Detection TUNEL Assay DNA Strand Break Labeling

Polymerase Gamma Substrate Preference: BrdUTP Competitively Outperforms dTTP

In head-to-head nucleotide competition assays, when equimolar concentrations of [³H]BrdUTP and [α-³²P]dTTP were provided to purified eukaryotic DNA polymerase gamma, the enzyme preferentially incorporated the brominated analog over the natural substrate [1]. This discrimination was not observed for prokaryotic polymerases or for other eukaryotic polymerases tested, indicating a selectivity specific to the mitochondrial replicative polymerase. The preference was further substantiated by a lower apparent Km for BrdUTP compared to dTTP in polymerase gamma kinetic assays, confirming the increased affinity at the active site [1].

Mitochondrial DNA Replication Polymerase Gamma Nucleotide Selectivity

Comparable Incorporation Efficiency to IdUTP in Mammalian Replication Systems

In an investigation directly comparing halogenated thymidine analogs during semiconservative DNA replication in vitro, BrdUTP and IdUTP (5-iodo-2′-deoxyuridine triphosphate) were incorporated into newly synthesized DNA with statistically indistinguishable efficiency when competing against dTTP [1]. This stands in contrast to the in vivo behavior of their nucleoside precursors, where BrdUrd is utilized equally to thymidine while IdUrd is incorporated less efficiently, a difference attributable to cellular metabolism rather than polymerase discrimination [1]. The equal incorporation of BrdUTP and IdUTP in defined in vitro systems indicates that procurement decisions between these two triphosphates should be based on downstream detection requirements rather than concerns about differential substrate quality.

DNA Replication Halogenated Nucleotides In Vitro DNA Synthesis

Functional Replacement of dTTP in Herpesvirus DNA Synthesis

When nuclei isolated from HSV-2-infected KB cells were incubated with BrdUTP in place of dTTP, 16% of the nucleotides incorporated into newly synthesized DNA were brominated, as determined by the increase in buoyant density of the reaction product . This experiment demonstrates that BrdUTP can functionally replace dTTP in the context of viral replication machinery, serving as a viable substrate for the herpesvirus-encoded DNA polymerase that predominates in these nuclear preparations. The Km values for natural dNTPs in this system ranged from 0.14 to 0.55 μM, and BrdUTP incorporation occurred under competitive conditions against residual endogenous dTTP pools .

Herpes Simplex Virus Viral DNA Polymerase Antiviral Research

Optimal Application Scenarios for 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt Based on Verified Performance Data


High-Sensitivity TUNEL Apoptosis Detection in Drug Discovery Toxicology

When screening candidate compounds for cytotoxic or pro-apoptotic effects, particularly in high-content imaging or flow cytometry workflows where detecting subtle increases in DNA fragmentation is critical, BrdUTP is the nucleotide of choice. Its 4-fold higher labeling intensity over biotin-dUTP and 8-fold advantage over direct fluorochrome conjugates [1] directly translates to earlier and more reliable detection of apoptosis induction, reducing the risk of false negatives in concentration-response experiments. This superior sensitivity is especially valuable in toxicological profiling of compounds with narrow therapeutic windows.

Mitochondrial DNA Replication Studies Using Polymerase Gamma Assays

For researchers investigating mitochondrial DNA synthesis or screening for modulators of polymerase gamma activity, BrdUTP offers a unique advantage as a substrate tag. The verified preference of DNA polymerase gamma for BrdUTP over natural dTTP in competition assays [2] means that BrdUTP can be used to trace newly synthesized mitochondrial DNA with higher specific activity than would be achieved with dTTP alone. This selectivity is not observed with other commonly used halogenated dNTPs, making BrdUTP the preferred choice for mitochondrial replication studies.

In Vitro DNA Replication and Damage Repair Assays Requiring Defined Halogenated Nucleotide Incorporation

In reconstituted DNA replication or repair systems where precise, stoichiometric incorporation of a halogenated nucleotide is required for downstream detection or density-based separation, BrdUTP's equivalent incorporation efficiency to dTTP in semiconservative replication [3] ensures that substitution levels are not distorted by enzyme bias. This reliability simplifies experimental design and data interpretation, particularly in studies using isopycnic centrifugation or immunoaffinity purification of nascent DNA strands.

Probe and Primer Generation via Enzymatic Incorporation for Hybridization Assays

When generating hybridization probes or labeled primers through enzymatic incorporation using polymerases such as Klenow fragment or Taq, BrdUTP provides a direct route to producing bromine-labeled DNA that can be detected with commercial anti-BrdU antibodies. The compound's interchangeability with dTTP in these enzymatic systems, combined with the high signal amplification achievable through immunochemical detection, makes it a cost-effective alternative to biotin- or fluorophore-labeled nucleotides for applications such as Southern blotting, in situ hybridization, and microarray analysis.

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